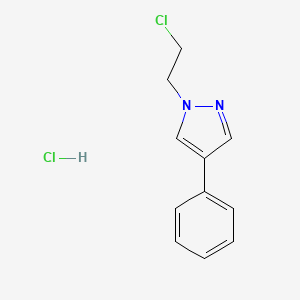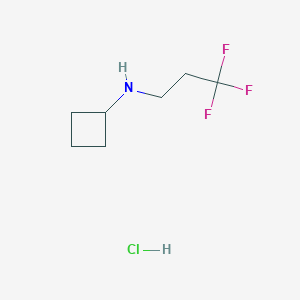
(2-Fluorphenyl)(pyrrolidin-3-yl)methanonhydrochlorid
Übersicht
Beschreibung
“(2-Fluorophenyl)(pyrrolidin-3-yl)methanone hydrochloride” is a chemical compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular structure of “(2-Fluorophenyl)(pyrrolidin-3-yl)methanone hydrochloride” includes a pyrrolidine ring, a fluorophenyl group, and a methanone group . The InChI code for this compound is 1S/C11H12FNO.ClH/c12-10-3-1-2-8 (6-10)11 (14)9-4-5-13-7-9;/h1-3,6,9,13H,4-5,7H2;1H .Physical And Chemical Properties Analysis
The physical form of “(2-Fluorophenyl)(pyrrolidin-3-yl)methanone hydrochloride” is solid . The molecular weight is 229.68 . Other specific physical and chemical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen
Antivirale Aktivität
Die Indolderivate, die strukturelle Ähnlichkeiten mit “(2-Fluorphenyl)(pyrrolidin-3-yl)methanonhydrochlorid” aufweisen, sollen eine signifikante antivirale Aktivität zeigen. Diese Verbindungen können die Replikation verschiedener RNA- und DNA-Viren, einschließlich Influenza A und Coxsackie B4-Virus, hemmen . Das Vorhandensein der Fluorphenylgruppe kann zur Fähigkeit der Verbindung beitragen, mit viralen Proteinen zu interagieren, was möglicherweise zur Entwicklung neuer antiviraler Medikamente führt.
Entzündungshemmende Anwendungen
Indolderivate sind bekannt für ihre entzündungshemmenden Eigenschaften. Sie können die Entzündungsreaktion des Körpers modulieren, was bei der Behandlung chronisch-entzündlicher Erkrankungen entscheidend ist . Die Pyrrolidinylmethanonstruktur könnte für die Synthese neuer entzündungshemmender Mittel von entscheidender Bedeutung sein und so eine neue Möglichkeit für therapeutische Interventionen bieten.
Krebsforschung
Das strukturelle Gerüst von Indol, das Teil von “this compound” ist, findet sich häufig in Verbindungen mit Antikrebseigenschaften . Die Erforschung dieser Verbindung könnte zur Entdeckung neuartiger Wirkmechanismen gegen Krebszellen führen, darunter die Induktion der Apoptose und die Zellzyklusarretierung.
Antimikrobielle Eigenschaften
Indolderivate haben eine antimikrobielle Wirksamkeit gegen eine Reihe von bakteriellen und Pilzpathogenen gezeigt . Die Einarbeitung der (2-Fluorphenyl)(pyrrolidin-3-yl)methanongruppe könnte die antimikrobielle Aktivität verbessern und sie zu einem potenziellen Kandidaten für die Entwicklung neuer Antibiotika machen.
Neuropharmakologisches Potenzial
Der Pyrrolidinring ist ein häufiges Merkmal in vielen neuroaktiven Medikamenten. Er kann die Fähigkeit der Verbindung beeinflussen, die Blut-Hirn-Schranke zu passieren und mit Rezeptoren des zentralen Nervensystems zu interagieren . Dies macht “this compound” zu einer interessanten Verbindung bei der Entwicklung von Behandlungen für neurologische Erkrankungen.
Enantioselektive Synthese
Das Pyrrolidingerüst ist bekannt für seine Rolle in der enantioselektiven Synthese, die für die Herstellung von Medikamenten mit hoher Spezifität und reduzierten Nebenwirkungen entscheidend ist . Die Stereogenität des Pyrrolidinrings in der Verbindung könnte genutzt werden, um enantiomerenreine Pharmazeutika zu synthetisieren.
Hormonelle Regulation und Modulation
Verbindungen, die den Pyrrolidinring enthalten, wurden zur Synthese von selektiven Androgenrezeptormodulatoren (SARMs) verwendet, die in der Hormontherapie wichtig sind . Das this compound könnte ein Schlüsselzwischenprodukt bei der Entwicklung neuer SARMs mit verbesserten Sicherheitsprofilen sein.
Landwirtschaftliche Chemie
Indolderivate wie Indol-3-essigsäure spielen eine wichtige Rolle beim Pflanzenwachstum und der Pflanzenentwicklung . Die Untersuchung von “this compound” in der landwirtschaftlichen Chemie könnte zur Entwicklung neuartiger Pflanzenwachstumsregulatoren oder Pestizide führen.
Wirkmechanismus
The mechanism of action of 2-Fluorophenyl)(pyrrolidin-3-yl)methanone hydrochloride is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2). Inhibition of COX-2 is thought to be responsible for the anti-inflammatory and analgesic effects of this compound. Additionally, it is believed to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Fluorophenyl)(pyrrolidin-3-yl)methanone hydrochloride are not fully understood. However, it is believed to have anti-inflammatory and analgesic effects, as well as antinociceptive and neuroprotective effects. Additionally, it is believed to act as an inhibitor of acetylcholinesterase, which could potentially lead to improved cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-Fluorophenyl)(pyrrolidin-3-yl)methanone hydrochloride in laboratory experiments include its relatively low cost and ease of synthesis. Additionally, it is a stable compound, which makes it ideal for use in long-term experiments. However, it is important to note that this compound is not approved for human consumption, and it should only be used for research purposes.
Zukünftige Richtungen
There are a number of potential future directions for the use of 2-Fluorophenyl)(pyrrolidin-3-yl)methanone hydrochloride. One potential application is in the development of drugs for the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. Additionally, it could be used in the development of drugs for the treatment of pain and inflammation. Furthermore, it could be used in the development of drugs for the treatment of cancer. Finally, it could be used in the development of drugs for the treatment of infectious diseases, such as HIV/AIDS.
Safety and Hazards
Eigenschaften
IUPAC Name |
(2-fluorophenyl)-pyrrolidin-3-ylmethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO.ClH/c12-10-4-2-1-3-9(10)11(14)8-5-6-13-7-8;/h1-4,8,13H,5-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQPWWHIBLBXYEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C(=O)C2=CC=CC=C2F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(aminomethyl)-3-fluorophenyl]methanesulfonamide hydrochloride](/img/structure/B1445657.png)

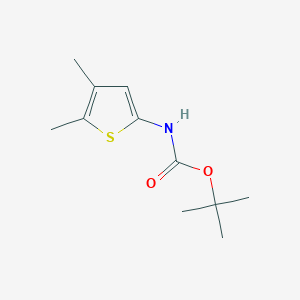
![[(3-Bromophenyl)methyl]hydrazine hydrochloride](/img/structure/B1445663.png)
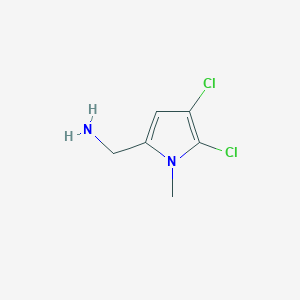
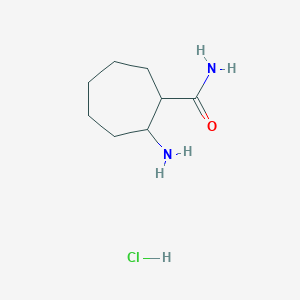
![methyl 2-{6-chloro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetate](/img/structure/B1445667.png)
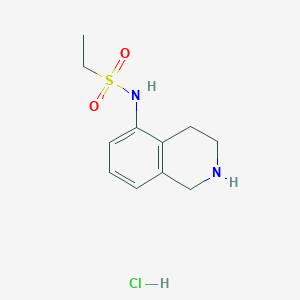
![[5-(2-Furoyl)-2-thienyl]acetic acid](/img/structure/B1445670.png)
![4-[(4-Fluorophenyl)sulfanyl]butane-1-sulfonyl chloride](/img/structure/B1445671.png)
![[2,5'-Bipyrimidine]-5-carbonitrile](/img/structure/B1445672.png)
![Spiro[3.5]nonan-1-amine hydrochloride](/img/structure/B1445673.png)
